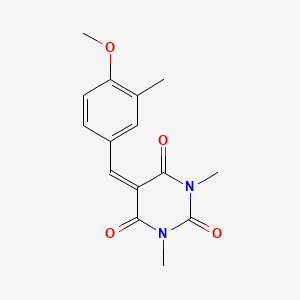
1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one, also known as Furamidine, is a potent and selective inhibitor of trypanosomal DNA synthesis. It has been extensively studied for its potential use in the treatment of African sleeping sickness and Chagas disease, which are caused by parasitic protozoa.
Mecanismo De Acción
1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one works by selectively targeting the trypanosomal DNA synthesis process, which is essential for the survival and replication of the parasites that cause African sleeping sickness and Chagas disease. It binds to the minor groove of the DNA helix and prevents the replication of the parasite's DNA, ultimately leading to its death.
Biochemical and Physiological Effects:
1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one has been shown to have minimal toxicity to mammalian cells, with no significant adverse effects reported in animal studies. It does not appear to affect normal DNA synthesis or cell division processes, which suggests that it may have a high therapeutic index.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one has several advantages for use in lab experiments, including its high selectivity for trypanosomal DNA synthesis and its low toxicity to mammalian cells. However, its synthesis process is complex and time-consuming, which may limit its use in large-scale studies. Additionally, its effectiveness may be limited by the development of drug resistance in the parasites over time.
Direcciones Futuras
There are several potential future directions for research on 1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one, including:
- Further optimization of its synthesis process to improve efficiency and reduce costs.
- Development of new analogs with improved selectivity and potency.
- Investigation of its potential use in combination therapy with other drugs for improved efficacy.
- Evaluation of its potential use in the treatment of other parasitic diseases, such as leishmaniasis and malaria.
- Investigation of its mechanism of action at the molecular level to identify new targets for drug development.
Métodos De Síntesis
1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzonitrile with nitric acid and sulfuric acid, followed by the reaction of the resulting 2,4-dichloro-5-nitrobenzonitrile with 2-chlorobenzylamine and potassium carbonate. The final step involves the reaction of the intermediate with dinitrogen pentoxide to form the desired product.
Aplicaciones Científicas De Investigación
1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential use as a treatment for African sleeping sickness and Chagas disease. In vitro studies have shown that it is highly effective against the parasites that cause these diseases, with minimal toxicity to mammalian cells. In vivo studies in animal models have also shown promising results, with significant reductions in parasite load and improved survival rates.
Propiedades
IUPAC Name |
1,3-bis[(2-chlorophenyl)methyl]-5,6-dinitrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O5/c22-15-7-3-1-5-13(15)11-24-17-9-19(26(29)30)20(27(31)32)10-18(17)25(21(24)28)12-14-6-2-4-8-16(14)23/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMCLERQOQHREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(4-pyridinyl)acrylamide](/img/structure/B4987588.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4987595.png)
![3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid](/img/structure/B4987598.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4987609.png)
![5-(methoxymethyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-furamide](/img/structure/B4987620.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4987625.png)
![5'-acetyl-2'-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4987666.png)





![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4987694.png)